2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide
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Overview
Description
2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-substituted phenoxy group, an indole moiety, and a methoxy-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Indole Derivative Preparation: The indole moiety is synthesized separately through a Fischer indole synthesis or other suitable methods.
Coupling Reaction: The phenoxy intermediate is then coupled with the indole derivative in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage, potentially converting it to an amine.
Substitution: The chloro group on the phenoxy ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The indole moiety is known to interact with various biological targets, which could be a key factor in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide
- 2-(4-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide
Uniqueness
The unique combination of the chloro-substituted phenoxy group, indole moiety, and methoxy-substituted phenyl group in 2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide distinguishes it from similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H25ClN2O3 |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C26H25ClN2O3/c1-17-13-20(11-12-24(17)27)32-16-26(30)29-14-22(18-7-9-19(31-2)10-8-18)23-15-28-25-6-4-3-5-21(23)25/h3-13,15,22,28H,14,16H2,1-2H3,(H,29,30) |
InChI Key |
BMCZEVUAKQXAIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43)Cl |
Origin of Product |
United States |
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